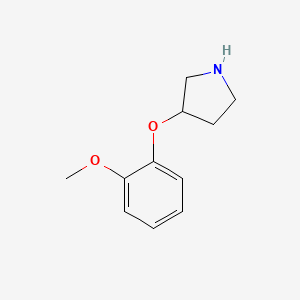

3-(2-Methoxyphenoxy)pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Methoxyphenoxy)pyrrolidine is an organic compound with the molecular formula C11H15NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, and features a methoxyphenoxy group attached to the pyrrolidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenoxy)pyrrolidine typically involves the reaction of 2-methoxyphenol with pyrrolidine under specific conditions. One common method is the Williamson ether synthesis, where 2-methoxyphenol is alkylated with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Methoxyphenoxy)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler phenoxy derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Phenol derivatives.

Reduction: Phenoxy derivatives.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmacological Properties

3-(2-Methoxyphenoxy)pyrrolidine exhibits a range of pharmacological effects that make it a candidate for various therapeutic applications:

- Antiglaucoma Activity : Research has indicated that compounds similar to this compound can be effective in lowering intraocular pressure, which is crucial in the treatment of glaucoma. This effect is attributed to the compound's ability to interact with adrenergic receptors, particularly β-receptors, leading to vasodilation and reduced ocular pressure .

- Cardiovascular Benefits : The compound has been noted for its cardioselective properties, meaning it primarily blocks β1-adrenergic receptors while sparing β2-receptors. This selectivity reduces the risk of side effects commonly associated with non-selective β-blockers, making it a promising candidate for cardiovascular therapy .

Case Studies and Research Findings

Several studies have investigated the applications of this compound and its analogs:

- Study on Antiglaucoma Agents : A patent document describes the use of compounds similar to this compound as antiglaucoma agents. In clinical settings, these compounds have shown efficacy in reducing intraocular pressure at low concentrations, making them suitable for local application in glaucoma therapy .

- Cardiovascular Therapy Research : Research highlighted in various studies indicates that compounds with similar structures exhibit significant cardiovascular benefits. For instance, one study demonstrated that certain derivatives could effectively manage hypertension without the common side effects associated with traditional β-blockers .

Comparative Data Table

The following table summarizes key findings related to this compound and its applications:

Mecanismo De Acción

The mechanism of action of 3-(2-Methoxyphenoxy)pyrrolidine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been found to act as norepinephrine and serotonin reuptake inhibitors, making them potential candidates for the treatment of neurological disorders . The compound binds to the transporters responsible for the reuptake of these neurotransmitters, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(2-Chlorophenoxy)pyrrolidine hydrochloride

- 3-(2-Phenylethyl)pyrrolidine

- 3-(3-Methoxyphenoxy)pyrrolidine

Uniqueness

3-(2-Methoxyphenoxy)pyrrolidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the specific positioning of the methoxy group can affect the compound’s binding affinity and selectivity for certain receptors or enzymes, making it a valuable scaffold for drug development.

Actividad Biológica

3-(2-Methoxyphenoxy)pyrrolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a methoxyphenoxy group at the third position. The methoxy group enhances the compound's lipophilicity, which may improve its ability to cross cell membranes and interact with intracellular targets. This structural characteristic is crucial for its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that derivatives of this compound function as norepinephrine and serotonin reuptake inhibitors, suggesting potential applications in treating neurological disorders such as depression and anxiety.

Interaction with Biological Targets

The binding affinity of this compound to various receptors has been a focal point of research. Preliminary studies suggest that it may exhibit anti-inflammatory properties, making it a candidate for further exploration in inflammatory diseases.

Antidepressant Effects

Research has shown that compounds structurally similar to this compound can modulate serotonin levels in the brain, which is crucial for mood regulation. A study highlighted its potential as an antidepressant through serotonin reuptake inhibition.

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound exhibits notable anti-inflammatory effects. It was found to reduce the production of pro-inflammatory cytokines, suggesting its potential utility in treating conditions characterized by chronic inflammation .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-Methoxyphenoxy)pyrrolidine | Similar pyrrolidine structure | Potentially similar anti-inflammatory properties |

| 3-(2-Methoxyphenyl)pyrrolidine | Lacks the ether linkage | Different pharmacological profile |

| (S)-3-(2-Methoxyphenoxy)pyrrolidine | Stereoisomer with similar features | May exhibit different efficacy due to stereochemistry |

The presence of the methoxy group at the ortho position relative to the ether oxygen distinguishes this compound from its analogs, potentially influencing its biological interactions and therapeutic applications.

Case Studies and Research Findings

- Antidepressant Activity : A study conducted on various pyrrolidine derivatives indicated that those with similar structures to this compound showed significant antidepressant-like effects in animal models, supporting its potential use in treating mood disorders.

- Anti-inflammatory Effects : Research involving cell cultures demonstrated that treatment with this compound led to a marked decrease in inflammatory markers, reinforcing its role as an anti-inflammatory agent .

- Neuroprotective Effects : In another investigation, compounds derived from pyrrolidine scaffolds were assessed for neuroprotective properties against oxidative stress, indicating a broader spectrum of biological activity beyond just neurotransmitter modulation .

Propiedades

IUPAC Name |

3-(2-methoxyphenoxy)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-10-4-2-3-5-11(10)14-9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLANOFAQNVDAQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2CCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.